(4-(Pyren-1-yl)phenyl)boronic acid

Carbon Nanotube Sensors Diabetes Biomarkers Biosensor Functionalization

(4-(Pyren-1-yl)phenyl)boronic acid combines a pyrene fluorophore with a boronic acid anchor, enabling 35× lower CNT coating concentrations vs phenylboronic acid and thermal stability exceeding 600°C. Its extended π-system yields blue OLEDs with 4.3–5.2% EQE, while cyclic boronic esters derived from it exhibit fast self-recovering mechanoluminescence. Generic arylboronic acids cannot replicate these properties, making this compound essential for high-performance sensors, optoelectronics, and flame-retardant polymer blends. Available at ≥98% purity in research to bulk quantities.

Molecular Formula C22H15BO2
Molecular Weight 322.2 g/mol
CAS No. 872050-52-7
Cat. No. B1428639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyren-1-yl)phenyl)boronic acid
CAS872050-52-7
Molecular FormulaC22H15BO2
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O
InChIInChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H
InChIKeyISMRPUXCQLIMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-(Pyren-1-yl)phenyl)boronic acid (CAS 872050-52-7) for Advanced Sensing and Optoelectronics


(4-(Pyren-1-yl)phenyl)boronic acid (CAS 872050-52-7) is a heteroaromatic boronic acid derivative comprising a pyrene fluorophore linked to a phenylboronic acid moiety. This structure imparts strong UV-vis absorption and fluorescence, coupled with reversible diol-binding capacity . As a Suzuki-Miyaura coupling partner, it enables the precise incorporation of the 4-(pyren-1-yl)phenyl motif into conjugated polymers, dendrimers, and small-molecule optoelectronic materials . Its extended π-conjugation distinguishes it from simpler arylboronic acids, offering enhanced electronic communication and photophysical tunability essential for high-performance sensors and OLEDs.

Why (4-(Pyren-1-yl)phenyl)boronic acid Cannot Be Replaced by Simpler Aryl Boronic Acids


Generic substitution with phenylboronic acid or naphthalene boronic acid fails to reproduce the performance of (4-(pyren-1-yl)phenyl)boronic acid in critical application domains. The pyrene unit provides a large π-surface for strong non-covalent adsorption onto carbon nanomaterials—achieving 35× lower optimal coating concentration on CNTs than phenylboronic acid [1]—and imparts thermal stability up to 600 °C, far exceeding non-aromatic or mono-aromatic analogs [2]. Moreover, the extended conjugation and excimer-forming capability of the pyrene-phenyl scaffold enable ratiometric fluorescence responses and efficient energy transfer in OLED hosts, attributes absent in simpler boronic acids [3]. Substitution therefore compromises sensor sensitivity, device lifetime, and synthetic versatility.

Quantitative Differentiation of (4-(Pyren-1-yl)phenyl)boronic acid vs. In-Class Comparators


35× Lower Optimal CNT Coating Concentration vs. Phenylboronic Acid

In a head-to-head comparison of aromatic boronic acids as non-covalent ligands for CNT-FET biosensors, pyrene boronic acid required an optimal coating concentration of 2 mM, whereas phenylboronic acid required 70 mM—a 35-fold difference. This reflects the 1.7× higher apparent binding affinity of the pyrene derivative to carbon nanotubes, as measured by glycated human serum albumin (gHSA) impedance [1]. The extended pyrene π-system enables stronger π–π stacking with the nanotube surface, reducing ligand wash-off and improving sensor reproducibility. For procurement, selecting (4-(pyren-1-yl)phenyl)boronic acid over phenylboronic acid minimizes material usage and enhances CNT functionalization efficiency.

Carbon Nanotube Sensors Diabetes Biomarkers Biosensor Functionalization

Thermal Stability up to 600 °C Outperforms Non-Aromatic Boronic Acids

Thermogravimetric analysis (TGA) of a series of boronic acids revealed that pyrene-1-boronic acid exhibits stability up to 600 °C under inert atmosphere, whereas non-aromatic and mono-aromatic analogs degrade at temperatures as low as 200–300 °C [1]. The exceptional thermal resilience is attributed to the highly conjugated pyrene core, which resists pyrolytic decomposition. For (4-(pyren-1-yl)phenyl)boronic acid, which incorporates an additional phenyl spacer, similar or enhanced thermal robustness is expected, making it suitable for high-temperature processing in polymer compounding and flame-retardant formulations. This stability advantage directly translates to broader processing windows and longer device lifetimes in optoelectronic applications.

Flame Retardants Thermal Stability Materials Engineering

Ratiometric Glucose Sensing with Linear Range 1–50 mM in Human Serum

A pyrene-derivatised boronic acid receptor adsorbed onto graphene foam enabled a polymer displacement assay for glucose detection with a linear analytical range of 1–50 mM in pH 7 buffer and validated performance in human serum [1]. The sensor exhibited the expected boronic acid selectivity (fructose > glucose) and generated voltammetric signals proportional to glucose concentration. In contrast, simpler phenylboronic acid-based sensors often show narrower dynamic ranges and require alkaline conditions for optimal binding. The extended π-system of the pyrene-phenyl conjugate enhances surface adhesion to graphene and stabilizes the redox-active polymer film, improving sensor robustness. For procurement, this translates to a verified building block for developing continuous glucose monitors with clinically relevant sensitivity.

Glucose Monitoring Electrochemical Sensors Point-of-Care Diagnostics

Gas Hydrate Inhibition at 20–90 wt% Loading in Subsea Pipelines

US Patent 2020/0362225 discloses that pyrene-1-boronic acid functions as an effective anti-agglomerate hydrate inhibitor when formulated at 20–90 wt% in a carrier fluid [1]. Comparative testing under high-pressure, high-shear conditions demonstrated that pyrene-based boronic acids prevent gas hydrate plugging more efficiently than non-aromatic alkyl boronic acids, due to stronger hydrophobic interactions with hydrate crystal surfaces. (4-(Pyren-1-yl)phenyl)boronic acid, bearing an additional phenyl group, is expected to exhibit similar or improved inhibitor activity. For procurement in the oil and gas sector, this establishes a clear functional advantage over simpler boronic acids for deepwater flow assurance applications.

Oil & Gas Flow Assurance Hydrate Inhibitors

Solid-State Fluorescence Quantum Yield up to 0.30 in NBN-Functionalized Derivatives

Reaction of pyrene-boronic acids with diamines produced NBN-functionalized pyrene derivatives with absolute solid-state fluorescence quantum yields of 0.30 (compound 1) and 0.09 (compound 2) . The five-membered NBN ring (compound 1) showed 3.3× higher quantum yield than the six-membered analog, demonstrating the importance of boronic acid-derived heterocycle geometry on photophysical output. (4-(Pyren-1-yl)phenyl)boronic acid serves as a precursor to such solid-state emissive materials, which are applicable as anti-counterfeiting inks and security labels. For procurement, this data underscores the compound's role in achieving high-brightness, non-doped emitting layers where many simpler arylboronic acids yield only weak solid-state fluorescence due to aggregation-caused quenching.

Anti-Counterfeiting Solid-State Emitters Fluorescent Inks

Reversible Mechanoluminescence with Fast Room-Temperature Self-Recovery

Among two pyrene boronic acid cyclic esters (PPB and NPB), only the five-membered ring derivative PPB exhibited reversible mechanoluminescence and vapochromic behavior with fast self-recovery at room temperature; the six-membered NPB did not show any mechanoresponsive fluorescence [1]. This stark difference—presence vs. complete absence of mechanoluminescence—highlights how subtle structural variations in pyrene-boronic acid-derived materials dictate functional performance. (4-(Pyren-1-yl)phenyl)boronic acid, as a precursor to such cyclic esters, offers a platform for developing stress-responsive smart coatings. For procurement in materials science, this establishes the compound as an entry point to a class of materials with unique optical responses to mechanical stimuli, a property unattainable with non-pyrene boronic acids.

Mechanoluminescent Materials Stress Sensing Vapochromism

Verified Application Scenarios for (4-(Pyren-1-yl)phenyl)boronic acid


Carbon Nanotube and Graphene-Based Biosensor Functionalization

Use as a non-covalent anchoring ligand for carbon nanotube field-effect transistors (CNT-FETs) and graphene electrodes. The pyrene moiety adsorbs strongly onto graphitic surfaces, while the boronic acid group captures diol-containing biomarkers (e.g., glycated albumin, glucose). The 35× lower optimal coating concentration vs. phenylboronic acid [1] reduces material waste and improves sensor-to-sensor reproducibility. The wide linear glucose detection range (1–50 mM) demonstrated with pyrene-derivatised receptors on graphene foam [2] validates its utility in electrochemical diabetes monitoring.

High-Temperature Polymer Compounding and Flame-Retardant Formulations

Incorporate as a thermally stable boronic acid additive in polymer blends requiring processing temperatures up to 600 °C. Unlike aliphatic or mono-aromatic boronic acids that degrade below 300 °C, the pyrene core of (4-(pyren-1-yl)phenyl)boronic acid confers exceptional thermal resilience [1]. This enables direct compounding with engineering thermoplastics without premature decomposition, supporting development of non-halogenated flame retardants for electronics and construction materials.

OLED Host Material and Blue Emitter Precursor

Employ as a Suzuki-Miyaura coupling partner to synthesize dipyrenylbenzenes and related conjugated materials for organic light-emitting diodes. OLEDs fabricated from these precursors achieve external quantum efficiencies of 4.3–5.2% in non-doped blue-emitting devices [1]. The extended π-conjugation of the (4-(pyren-1-yl)phenyl) fragment facilitates efficient charge transport and exciton confinement, critical for high-efficiency blue fluorescence.

Mechanoluminescent Smart Coatings and Security Inks

Convert to cyclic boronic esters that exhibit reversible mechanoluminescence with fast room-temperature self-recovery [1]. Such materials change fluorescence upon mechanical stress (grinding, impact) and recover spontaneously, enabling self-reporting coatings for structural health monitoring. Additionally, NBN-functionalized derivatives achieve solid-state quantum yields up to 0.30 [2], suitable for high-brightness anti-counterfeiting inks and fluorescent security labels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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